2-methyl-N-(6-oxo-1,4-dihydropurin-2-yl)propanamide
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Overview
Description
2-methyl-N-(6-oxo-1,4-dihydropurin-2-yl)propanamide is a chemical compound with the molecular formula C9H11N5O2. . This compound belongs to the class of purines, which are heterocyclic aromatic organic compounds. Purines are significant in biochemistry as they are components of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(6-oxo-1,4-dihydropurin-2-yl)propanamide involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6-oxo-1,4-dihydropurine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(6-oxo-1,4-dihydropurin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol .
Scientific Research Applications
2-methyl-N-(6-oxo-1,4-dihydropurin-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a model compound for purine derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(6-oxo-1,4-dihydropurin-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes . The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-methyl-2-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid: This compound has a similar structure but differs in the heterocyclic ring.
N-benzyl-N-ethyl-2-(7,8-dihydro-7-(2-18F-fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl)acetamide: Another purine derivative with different substituents.
Uniqueness
2-methyl-N-(6-oxo-1,4-dihydropurin-2-yl)propanamide is unique due to its specific substitution pattern and the presence of both a purine ring and an amide group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H11N5O2 |
---|---|
Molecular Weight |
221.22 g/mol |
IUPAC Name |
2-methyl-N-(6-oxo-1,4-dihydropurin-2-yl)propanamide |
InChI |
InChI=1S/C9H11N5O2/c1-4(2)7(15)13-9-12-6-5(8(16)14-9)10-3-11-6/h3-4,6H,1-2H3,(H2,12,13,14,15,16) |
InChI Key |
HXBGLROYYPRMNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC2C(=NC=N2)C(=O)N1 |
Origin of Product |
United States |
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